molecular formula C8H11ClO2S2 B2911326 5-Tert-butylthiophene-2-sulfonyl chloride CAS No. 179400-17-0

5-Tert-butylthiophene-2-sulfonyl chloride

Cat. No.: B2911326
CAS No.: 179400-17-0
M. Wt: 238.74
InChI Key: JWHLHIKHBZVZNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butylthiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-tert-butylthiophene. One common method includes the reaction of 5-tert-butylthiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 2-position . The reaction is usually carried out at low temperatures to prevent overreaction and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 5-Tert-butylthiophene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines, alcohols, and thiols . This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butylthiophene-2-sulfonyl chloride is unique due to its high reactivity as a sulfonylating agent, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

5-tert-butylthiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2S2/c1-8(2,3)6-4-5-7(12-6)13(9,10)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHLHIKHBZVZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179400-17-0
Record name 5-tert-butylthiophene-2-sulfonyl chloride
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